molecular formula C9H4Cl2O B3144352 1-(2,3-Dichlorophenyl)prop-2-yn-1-one CAS No. 550377-28-1

1-(2,3-Dichlorophenyl)prop-2-yn-1-one

Cat. No. B3144352
CAS RN: 550377-28-1
M. Wt: 199.03 g/mol
InChI Key: XPLZFZLXZFKBSX-UHFFFAOYSA-N
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Description

“1-(2,3-Dichlorophenyl)prop-2-yn-1-one” is a chemical compound that has been studied for its potential therapeutic applications . It is a part of the chalcone family, which are naturally occurring flavonoids comprising of two aromatic rings allied by three carbon atoms forming an α-β unsaturated carbonyl compound . Chalcones are an open-chain intermediate in flavonoids and isoflavonoids .


Synthesis Analysis

The synthesis of such compounds often involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This synthesis involves a reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The formation of (E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is attained by the mixture of 1-(2-hydroxyphenyl)ethan-1-one and 2,6-dichlorobenzaldehyde dissolved in ethanol solvent in the presence of the anhydrous K2CO3 as a base by refluxing for 5 hours .

Scientific Research Applications

Environmental Impact and Biodegradation

Research on chlorophenols, compounds structurally related to "1-(2,3-Dichlorophenyl)prop-2-yn-1-one," reveals their moderate toxic effects on mammalian and aquatic life. The persistence of these compounds in the environment depends on the presence of adapted microflora capable of biodegradation, with bioaccumulation expected to be low. Their strong organoleptic effect is notable, affecting the quality of water sources (Krijgsheld & Gen, 1986).

Mechanisms of Toxicity and Mitigation

Studies on herbicides based on 2,4-D, a compound closely related to the query, highlight the role of microorganisms in degrading such toxicants. This suggests a potential pathway for mitigating the environmental impact of related compounds through bioremediation, emphasizing the importance of understanding microbial interactions with these chemicals (Magnoli et al., 2020).

Potential for Environmental and Health Risks

The broader implications for human health and ecosystems from exposure to chlorophenyl compounds are underscored by studies on DDT and its metabolites, highlighting the persistent nature and bioaccumulative potential of these compounds. They are known to act as endocrine disruptors, affecting reproductive and immune systems in humans and wildlife (Burgos-Aceves et al., 2021).

Advanced Applications

On a different note, the review on the chemistry, coordination, and biological properties of thioureas, which can be derived from chlorophenyl compounds, indicates the vast potential of these substances in developing new materials and applications, ranging from ligands in coordination chemistry to biological applications. This demonstrates the versatility of chlorophenyl compounds and their derivatives in scientific research beyond their environmental and toxicological impacts (Saeed, Flörke, & Erben, 2014).

Future Directions

The future directions for the study of “1-(2,3-Dichlorophenyl)prop-2-yn-1-one” could involve further exploration of its potential therapeutic applications, particularly its antimicrobial properties . Additionally, more research could be done to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

properties

IUPAC Name

1-(2,3-dichlorophenyl)prop-2-yn-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2O/c1-2-8(12)6-4-3-5-7(10)9(6)11/h1,3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPLZFZLXZFKBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(=O)C1=C(C(=CC=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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